Demeton-S-methyl sulfone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-dimethoxyphosphorylsulfanyl-2-ethylsulfonylethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15O5PS2/c1-4-14(8,9)6-5-13-12(7,10-2)11-3/h4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZIRJMYRYORVIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)CCSP(=O)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15O5PS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4037582 | |
| Record name | Demeton-S-methyl sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4037582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17040-19-6 | |
| Record name | Demeton-S-methylsulfone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17040-19-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Demeton-S-methylsulphon [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017040196 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Demeton-S-methyl sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4037582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Demeton-S-methylsulphon | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.357 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DEMETON-S-METHYLSULFONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RSO143122K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Environmental and Microbial Transformation
Degradation in Soil Systems
The biodegradation of Demeton-S-methyl has been examined in soil under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions. In laboratory studies using non-sterile soil, Demeton-S-methyl degrades rapidly, with a calculated half-life of approximately 5 hours under aerobic conditions. inchem.org In contrast, the half-life in sterile soil was about 70 hours, highlighting the crucial role of microorganisms in its breakdown. inchem.org
Under anaerobic conditions, the degradation process also occurs, but the resulting metabolites differ. The primary metabolites identified under anaerobic soil conditions were O-demethyl-demeton-S-methyl and demeton-S-methyl sulfoxide (B87167). inchem.org The mineralization to carbon dioxide was found to be minimal, with only 0.5% to 1.1% of the applied radioactivity being released as ¹⁴CO₂. inchem.org
Specific soil bacteria play a significant role in the transformation of Demeton-S-methyl sulfoxide, the direct precursor to the sulfone. inchem.org Laboratory tests have shown that various microbial species can degrade the compound. inchem.org
Notably, pure cultures of Pseudomonas putida and Nocardia sp. demonstrated a high capacity for metabolizing Demeton-S-methyl sulfoxide, degrading 99% and 98% of the compound, respectively, over a 13-day incubation period. inchem.orgrsc.org The two bacterial species, however, utilize different metabolic pathways, leading to different end products. Nocardia sp. is notable for its ability to produce this compound as a metabolite through oxidation. inchem.orgrsc.org
The table below outlines the major metabolites produced by these two bacterial species from Demeton-S-methyl sulfoxide. inchem.org
Table 2: Metabolites from Demeton-S-methyl Sulfoxide Degradation by Bacteria Source: Ziegler et al. (1980), as cited in InChem.org. inchem.org
| Bacterial Species | Major Metabolites Identified |
|---|---|
| Pseudomonas putida | O-demethyl-demeton-S-methyl |
| Demeton-S-methyl sulfoxide | |
| bis[2-(ethylsulfinyl)ethyl] disulfide | |
| Nocardia sp. | 2-(ethylsulfonyl)ethane sulfonic acid |
| This compound | |
| bis[2-(ethylthio)ethyl] disulfide |
Degradation in Soil Systems
Identification of Microbial Degradation Products
The biodegradation of this compound in soil proceeds through oxidation and hydrolysis reactions, leading to the formation of several metabolites. fao.org In laboratory studies using sandy loam soil, demeton-S-methylsulfon was found to degrade into a series of products. fao.org The primary degradation product identified was 2-(ethylsulfonyl)ethanesulfonic acid, which increased in concentration over the course of the experiments. fao.org
Other identified metabolites include:
O-methyl S-(2-ethylsulphonyl)ethyl thiophosphate (demethyl-demeton-S-methylsulphon) fao.org
S-(2-ethylsulphonyl)ethyl thiophosphate (bisdemethyl-demeton-S-methylsulphon) fao.org
2-(ethylsulphonyl)ethanethiol fao.org
bis[(2-ethylsulphonyl)ethyl] disulphide fao.org
The pathway is further supported by studies on soil microorganisms. The bacterium Nocardia sp. has been shown to metabolize demeton-S-methyl sulfoxide into both this compound and 2-(ethylsulfonyl)ethane sulfonic acid, indicating the sulfone is an intermediate on the path to the more polar sulfonic acid. inchem.org
Table 1: Microbial Degradation Products of this compound in Soil
| Degradation Product | Chemical Name |
| Main Product | |
| 2-(ethylsulfonyl)ethanesulfonic acid | 2-(ethylsulfonyl)ethanesulfonic acid |
| Other Metabolites | |
| Demethyl-demeton-S-methylsulphon | O-methyl S-(2-ethylsulphonyl)ethyl thiophosphate |
| Bisdemethyl-demeton-S-methylsulphon | S-(2-ethylsulphonyl)ethyl thiophosphate |
| 2-(ethylsulphonyl)ethanethiol | 2-(ethylsulphonyl)ethanethiol |
| bis[(2-ethylsulphonyl)ethyl] disulphide | bis[(2-ethylsulphonyl)ethyl] disulphide |
Data sourced from a study on the degradation of [ethylene-l-14C]demeton-S-methylsulphon in sandy loam soil. fao.org
Impact of Soil Characteristics on Biodegradation Kinetics
The rate of biodegradation of organophosphate pesticides like demeton-S-methyl and its metabolites is significantly influenced by soil characteristics. inchem.orgijcmas.com Key factors include soil type, organic matter content, cation exchange capacity, pH, moisture, and temperature, which collectively affect microbial activity. inchem.orgijcmas.comresearchgate.net
In a laboratory study on the parent compound, demeton-S-methyl, biodegradation was investigated in two standardized soils with differing organic matter content and cation exchange capabilities. inchem.org After 63 days under aerobic conditions, the amount of applied radioactivity eliminated as ¹⁴CO₂ was 54% in the soil with higher organic matter and cation exchange capacity, compared to 34% in the other soil. inchem.org This indicates that microbial activity and subsequent degradation are enhanced in soils with higher organic matter. inchem.org While specific kinetic studies detailing the impact of these characteristics exclusively on this compound are limited, the principles of microbial degradation suggest a similar dependence. The rate of degradation is generally expected to decline progressively down the soil profile, corresponding with decreases in microbial populations and organic matter. researchgate.net
Aquatic Hydrolytic Degradation
pH-Dependent Half-Lives and Reaction Mechanisms
The hydrolytic degradation of demeton-S-methyl and its metabolites is highly dependent on the pH of the aqueous solution. inchem.org For the parent compound, demeton-S-methyl, hydrolysis is significantly faster in alkaline media. agropages.com At 22°C, the half-life is 63 days at pH 4, 56 days at pH 7, and decreases to 8 days at pH 9. agropages.cominchem.org This increased rate of degradation in basic conditions is primarily due to the hydrolysis of the phosphorus-ester bond. inchem.org In acidic media, demethylation is the main reaction. inchem.org
While specific hydrolysis half-life data for this compound were not available in the reviewed literature, its degradation is expected to follow a similar pH-dependent pattern. The sulfone is generally more resistant to degradation than its parent compounds, but like other organophosphates, it is hydrolyzed by alkaline media. nih.govinchem.org
Table 2: Hydrolytic Half-Lives of Demeton-S-methyl at 22°C
| pH | Half-Life (days) | Primary Reaction Mechanism |
| 4 | 63 | Demethylation |
| 7 | 56 | Hydrolysis |
| 9 | 8 | Phosphorus-Ester Bond Hydrolysis |
Data for the parent compound, Demeton-S-methyl, illustrates the principle of pH-dependent hydrolysis. agropages.cominchem.org
Photodegradation Mechanisms
Direct Photolysis Assessment
Direct photodegradation is not considered a significant environmental fate process for this compound. inchem.org The parent compound, demeton-S-methyl, does not absorb light at wavelengths of 247 nm or longer, which are the wavelengths relevant to environmental conditions. inchem.org Consequently, direct photolysis in water is not expected. inchem.org Given that the core light-absorbing structure of the molecule is unaltered by the oxidation to the sulfone, similar behavior is anticipated for this compound.
Indirect or Sensitized Photolysis in Environmental Matrices
While direct photolysis is negligible, indirect or sensitized photolysis appears to be a relevant degradation pathway. inchem.org In laboratory experiments, no photodegradation of demeton-S-methyl was observed when aqueous solutions were irradiated with a high-pressure mercury vapor lamp for 8 hours. inchem.org However, when the same solutions were fortified with humic acid (10 mg/litre), a natural photosensitizer found in the environment, the half-life of photodegradation was reduced to just 8 hours. inchem.orgnih.gov This suggests that in natural waters containing humic substances, indirect photolytic degradation can occur, likely playing a role in the environmental breakdown of this compound. inchem.org
Plant Metabolism and Residue Characterization
The metabolic fate of this compound and its precursors has been investigated in several crop species. These studies, often utilizing radiolabelled compounds, reveal the biotransformation pathways and the resulting distribution of residues within plant tissues. The primary metabolic routes involve oxidation and hydrolysis, leading to a variety of transformation products.
Biotransformation Products in Crop Matrices (e.g., spring wheat, cabbage, sugar beet, apples)
Metabolism studies have identified several biotransformation products of demeton-S-methyl and its sulfoxide, oxydemeton-methyl (B133069), in various plants. Since this compound is a key metabolite in this pathway, these studies provide direct insight into the residues found in crops. wikipedia.orgchemicalbook.com
Spring Wheat: In a greenhouse study, spring wheat was treated with [ethylene-1-14C]demeton-S-methyl. inchem.org The plants were harvested at intervals of 3, 14, 42, and 60 days. inchem.org Analysis of the extracts from straw, chaff, kernels, and roots revealed several metabolites. inchem.orgfao.org The metabolism in spring wheat is considered rapid. inchem.org
Cabbage: Cabbages were treated with [ethylene-1-14C]oxydemeton-methyl. fao.org Six weeks after the first application, approximately 97% of the radioactivity was extractable. fao.org The parent compound, oxydemeton-methyl (ODM), accounted for 12% of the recovered radioactivity, while its oxidation product, this compound (identified as M01), constituted 8%. fao.org The sulfoxide and sulfone were confirmed as toxic metabolites in cabbages. inchem.org
Sugar Beet: Following the application of [ethylene-14C]oxydemeton-methyl to sugar beet plants, samples of roots and tops were analyzed after 28 and 42 days. fao.org The majority of the radioactivity (80–95% from foliage, 82–94% from roots) was extractable. fao.org A significant portion of the residue consisted of various transformation products. fao.org The sulfoxide and sulfone were identified as the primary toxic metabolites formed in sugar beets. inchem.org
Table 1: Distribution and Identification of Radioactive Residues in Sugar Beets Treated with [¹⁴C]Oxydemeton-methyl Source: Data derived from a study by Wagner et al., 1989, as cited in an FAO report. fao.org
| Compound/Fraction | Foliage (% of ¹⁴C) | Roots (% of ¹⁴C) |
|---|---|---|
| Organosoluble | 61.40 | 8.10 |
| Water-soluble | 18.72 | 3.26 |
| Unextractable | 3.09 | 2.71 |
| Identified Compounds | ||
| ODM (Oxydemeton-methyl) | 2.21 | --- |
| M01 (ODM sulfone) | 1.71 | --- |
| M06 (demethyl-ODM) | 14.19 | 3.39 |
| M11 (bis[2-(ethylsulfinyl)ethyl] disulfide) | 11.53 | 1.03 |
| M12 (2-hydroxy-3-[(2-ethylsulfinyl)ethyl)thio]propionic acid) | 13.71 | 1.61 |
| M13 (2-hydroxy-3-[(2-ethylsulfonyl)ethylthio]propionic acid) | 10.09 | 0.61 |
| M14 (2-hydroxy-3-[(2-ethylsulfonyl)ethylsulfinyl]propionic acid) | 10.91 | 2.13 |
| Total Identified | 64.34 | 8.68 |
Apples: A study was conducted specifically on the metabolism of this compound in apples. fao.org Analysis of apple samples detected the presence of oxydemeton-methyl (ODM) and this compound (M01). fao.orgfao.org In intermediate samples, ODM was the major component detected in the pulp and peel combined, accounting for 26.6% of the radioactivity in the fruit, while M01 accounted for 2.8%. fao.org
Oxidation and Hydrolysis Pathways in Planta
The metabolic pathway of demeton-S-methyl and its derivatives in plants is characterized primarily by oxidation and hydrolysis. inchem.orgnih.gov
Oxidation: The thioether sulfur atom in the side chain of demeton-S-methyl is susceptible to oxidation. wikipedia.org This process occurs in two steps. First, demeton-S-methyl is oxidized to its corresponding sulfoxide, which is known as oxydemeton-methyl. wikipedia.orginchem.orgnih.gov This sulfoxide can then undergo further oxidation to form this compound. wikipedia.orginchem.orgnih.gov This two-step oxidation of the side chain is considered the main metabolic route. nih.gov These oxidation products, particularly the sulfoxide and sulfone, are recognized as the principal toxic metabolites within the plant. inchem.org
Hydrolysis: Alongside oxidation, hydrolysis is a significant degradation pathway. nih.gov This involves the cleavage of the phosphate (B84403) ester bond, which can lead to the formation of dimethyl phosphate and the corresponding thiol. nih.gov Hydrolytic degradation rates are dependent on pH. inchem.org
Distribution of Radiolabelled Compounds within Plant Tissues
Studies using radiolabelled compounds have elucidated the distribution of residues throughout different plant parts.
In the study on spring wheat using [ethylene-1-14C]demeton-S-methyl, radioactivity was detected in the straw, chaff, kernels, and roots. fao.org The concentration of residues, calculated as demeton-S-methyl equivalents, ranged from 10–17 mg/kg in the straw and 0.7–1.6 mg/kg in the kernels. fao.org In samples taken after 60 days, 76% of the residue was extractable from the straw. fao.org
For sugar beets treated with [ethylene-14C]oxydemeton-methyl, radioactivity was found in both the foliage and the roots. fao.org After 28 and 42 days, the total radioactivity in the foliage was 61% of the applied dose, while the root contained 9.9%. fao.org The majority of the identified metabolites were located in the foliage, with smaller amounts translocated to the roots. fao.org
In apples , analysis of fruit treated with radiolabelled oxydemeton-methyl showed residues in both the pulp and peel. fao.org In an initial intermediate sample, radioactivity in the pulp accounted for 17% of the total radioactivity in the fruit, while polar metabolites in the peel extracts accounted for 3%. fao.org By the second intermediate sampling, these proportions had shifted, and at harvest, no individual components were detected in the pulp or peel. fao.org
Toxicological and Ecotoxicological Research of Demeton S Methyl Sulfone
Mechanisms of Toxicity
The primary mechanism of toxicity for Demeton-S-methyl sulfone is the inhibition of the enzyme acetylcholinesterase (AChE). This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of cholinergic receptors and subsequent adverse effects on the nervous system. herts.ac.uk
Cholinesterase Inhibition Dynamics and Kinetics
The interaction between this compound and cholinesterase enzymes has been a subject of detailed scientific inquiry, examining both the rate and nature of this inhibition.
In vitro studies have been crucial in quantifying the inhibitory potential of this compound. For instance, the I50 value, which represents the concentration of an inhibitor required to reduce enzyme activity by 50%, has been determined for various cholinesterases. For sheep erythrocyte cholinesterase, the I50 value for this compound was found to be 2.3 x 10⁻⁵ M. inchem.org In another study focusing on human blood serum cholinesterase, the I50 value for this compound was reported as 4.3 x 10⁻⁵ M. inchem.orginchem.org
In vivo studies in rats have demonstrated the potent and lasting inhibitory effects of this compound. Administration of the compound resulted in approximately 50% inhibition of cholinesterase activity within three hours, and this level of inhibition was sustained for up to three days. inchem.org Subacute feeding studies in rats further confirmed the compound's ability to cause significant depression of cholinesterase activity in both plasma and erythrocytes. inchem.org
A kinetic study on the inhibition of human cholinesterases by Demeton-S-methyl revealed complexities not accounted for by simple kinetic models. nih.gov The inhibition rate was independent of the enzyme concentration, which is consistent with pseudo-first-order kinetics. nih.govresearchgate.net However, complete inhibition of butyrylcholinesterase was only achieved at concentrations at least 1500-fold higher than the enzyme concentration, and complete inhibition of acetylcholinesterase was not achieved at all. nih.govresearchgate.net Mass spectrometry analysis identified a monomethoxyphosphorylated-serine adduct, which is an "aged" product of the inhibition, suggesting a more complex kinetic scheme. nih.govresearchgate.net
The inhibitory power of this compound is often compared to its precursor compounds, Demeton-S-methyl and Oxydemeton-methyl (B133069) (Demeton-S-methyl sulfoxide).
One study found that the oxidation of Demeton-S-methyl to its sulfoxide (B87167) and sulfone derivatives increased its inhibitory power against sheep erythrocyte cholinesterase. The I50 values were 6.5 x 10⁻⁵ M for Demeton-S-methyl, 4.1 x 10⁻⁵ M for the sulfoxide, and 2.3 x 10⁻⁵ M for the sulfone. inchem.org
However, a contrasting observation was made with human blood serum cholinesterase, where Demeton-S-methyl was found to be a more potent inhibitor than its oxidized metabolites. The I50 values were 1.65 x 10⁻⁶ M for Demeton-S-methyl, 2.7 x 10⁻⁵ M for Oxydemeton-methyl, and 4.3 x 10⁻⁵ M for this compound. inchem.org
In subacute feeding studies with rats, this compound was found to cause a similar degree of cholinesterase depression as its sulfoxide precursor, but at half the dietary concentration. inchem.org
| Compound | Enzyme Source | I50 Value (M) |
|---|---|---|
| Demeton-S-methyl | Sheep Erythrocyte Cholinesterase | 6.5 x 10⁻⁵ |
| Oxydemeton-methyl (Sulfoxide) | Sheep Erythrocyte Cholinesterase | 4.1 x 10⁻⁵ |
| This compound | Sheep Erythrocyte Cholinesterase | 2.3 x 10⁻⁵ |
| Demeton-S-methyl | Human Blood Serum Cholinesterase | 1.65 x 10⁻⁶ |
| Oxydemeton-methyl (Sulfoxide) | Human Blood Serum Cholinesterase | 2.7 x 10⁻⁵ |
| This compound | Human Blood Serum Cholinesterase | 4.3 x 10⁻⁵ |
Research indicates that the metabolic pathways of Demeton compounds are generally similar in mammals and insects, with the primary difference being the rate of metabolism and degradation, which is faster in mammals. inchem.org The S-isomer of Demeton-methyl was found to be more toxic to insects than the O-isomer. wikipedia.org While direct comparative studies on the specificity of this compound for mammalian versus insect cholinesterase are not extensively detailed in the provided context, the known insecticidal properties of its parent compounds suggest a significant inhibitory effect on insect cholinesterase. who.intsmolecule.com
Subchronic and Chronic Toxicity Studies in Mammals
Longitudinal Dietary Exposure Studies (e.g., in rats, dogs)
Long-term dietary exposure studies in mammals are crucial for understanding the chronic effects of this compound.
Consistent monitoring of cholinesterase (ChE) activity in different tissues is a key component of these studies. In a one-year study on beagle dogs fed diets containing this compound, a dose-dependent inhibition of plasma and erythrocyte ChE activity was observed. inchem.orginchem.org Brain ChE activity was also significantly reduced at higher concentrations. inchem.org Specifically, brain ChE activity was reduced by 67-71% in the high-dose groups and by 29-33% in the mid-dose group. inchem.org
Similarly, in a two-year study on rats receiving this compound in their drinking water, brain ChE activity was measured at 12 and 24 months. inchem.org The results showed a significant reduction in brain ChE activity in the high-dose groups. inchem.org Red blood cell ChE activity was also significantly decreased in the high-dose groups. inchem.org
A 13-week dietary study in dogs demonstrated a no-observed-effect level (NOEL) for erythrocyte cholinesterase depression at 1 ppm, while the NOEL for plasma and brain cholinesterase was 5 ppm. inchem.org
Interactive Table: Cholinesterase Inhibition in a One-Year Dog Study
| Tissue | Low Dose | Mid Dose | High Dose |
| Plasma ChE | Inhibition | Significant Inhibition | Significant Inhibition |
| RBC ChE | Inhibition | Significant Inhibition | Significant Inhibition |
| Brain ChE | No significant inhibition | 29-33% Reduction | 67-71% Reduction |
Throughout these long-term studies, animals are observed for any changes in behavior and physiological functions. In the one-year dog study, clinical signs such as diarrhea and vomiting were noted, particularly in the high-dose group. inchem.org However, no alterations in hearing tests or ophthalmoscopic examinations were observed. inchem.org In a two-year rat study, diarrhea was more frequent in the high-dose group, and tremors were seen in two females from this group. inchem.org Body weight gain was initially delayed in the high-dose group but was not significantly different by the end of the study. inchem.org
Comprehensive analysis of blood, biochemical markers, and urine is conducted to detect any systemic toxicity. In the one-year dog study, hematological, blood biochemical (excluding ChE activities), and urinalysis parameters were not significantly altered by the treatment. inchem.org Similarly, in a 13-week study in dogs, apart from cholinesterase inhibition, no other significant differences were found in hematology, clinical chemistry, or urinalysis between the treated and control groups. inchem.org
Carcinogenic Potential Assessments
Long-term studies also serve to assess the carcinogenic potential of a substance. In a two-year study where rats were given this compound in their drinking water, histological examination of various tissues was performed. inchem.org The study concluded that there was no increased incidence of neoplastic lesions in the treated groups compared to the control group. inchem.org An increased incidence of progressive senile nephropathy was observed in all groups, including the controls, suggesting it was not treatment-related. inchem.org Based on these findings, this compound was not considered to be carcinogenic in this rat study. inchem.org
Ecotoxicity to Non-Target Organisms
This compound is a significant metabolite of the organophosphate insecticide demeton-S-methyl. Research indicates that the toxicological profile of this compound does not substantially differ in quantity or quality from its parent compound, demeton-S-methyl. inchem.org It is also a metabolite of oxydemeton-methyl. agropages.com However, specific ecotoxicological data for this compound is limited. herts.ac.uk Therefore, the following sections present the ecotoxicity data primarily for the parent compound, demeton-S-methyl, as a close surrogate for understanding the potential environmental impact of its sulfone metabolite.
Aquatic Ecotoxicity
The impact of demeton-S-methyl on aquatic life has been a subject of several toxicological studies, revealing varying degrees of toxicity across different non-target species.
Demeton-S-methyl exhibits high acute toxicity to aquatic invertebrates. wikipedia.orgherts.ac.uk Studies on the water flea (Daphnia magna), a key indicator species for freshwater aquatic toxicity, have established its sensitivity to this compound. The 48-hour median lethal concentration (LC50) for Daphnia magna has been determined to be 0.023 mg/L. agropages.com Another study using a commercial formulation of demeton-S-methyl reported a 48-hour LC50 of 0.022 mg/L for the same species. inchem.org In contrast, a 24-hour test with the technical-grade substance (96.7% purity) showed an LC50 of greater than 0.1 mg/L. inchem.org
Table 1: Acute Toxicity of Demeton-S-methyl to Aquatic Invertebrates
| Species | Test Substance | Exposure Duration | LC50 (mg/L) |
| Daphnia magna (Water flea) | Technical (96.7%) | 48 hours | 0.023 agropages.com |
| Daphnia magna (Water flea) | Commercial formulation | 48 hours | 0.022 inchem.org |
LC50: The concentration of a chemical which kills 50% of a sample population.
The toxicity of demeton-S-methyl to fish varies depending on the species. inchem.org It is generally considered to be moderately to slightly toxic to aquatic organisms. orst.edu For instance, the 96-hour LC50 for rainbow trout (Oncorhynchus mykiss) is reported as 6.4 mg/L when tested with a 250 EC formulation. agropages.com Another study noted a 48-hour LC50 of 4.5 ppm (mg/L) for the same species. orst.edu The golden orfe (Leuciscus idus) has a 96-hour LC50 of 23.2 mg/L with a 250 EC formulation. agropages.com Other species, such as carp (B13450389) and Japanese killifish, have a reported LC50 of 10 ppm (mg/L). orst.edu
Table 2: Acute Toxicity of Demeton-S-methyl to Fish
LC50: The concentration of a chemical which kills 50% of a sample population.
Research on the toxicity of demeton-S-methyl to molluscs has yielded varied results. For the freshwater bivalve mollusc, the zebra mussel (Dreissena polymorpha), no mortalities were observed after 96 hours of exposure to nominal concentrations of 6 mg/L and 26 mg/L of demeton-S-methyl. researchgate.netd-nb.info This suggests a higher resistance in this particular species compared to others. d-nb.info In contrast, a 96-hour study on the mollusc Paphia laterisulca using a commercial formulation found an LC50 of 0.0042 mg/L, indicating high toxicity. inchem.org Additionally, 48-hour LC50 data for four species of freshwater snails ranged from 2,800 µg/L to 35,000 µg/L (2.8 to 35 mg/L). waterquality.gov.au
Table 3: Acute Toxicity of Demeton-S-methyl to Molluscs
| Species | Exposure Duration | LC50 (mg/L) | Observation |
| Paphia laterisulca | 96 hours | 0.0042 inchem.org | |
| Zebra mussel (Dreissena polymorpha) | 96 hours | >26 researchgate.netd-nb.info | No mortality observed. |
| Freshwater snails (4 species) | 48 hours | 2.8 - 35 waterquality.gov.au |
LC50: The concentration of a chemical which kills 50% of a sample population.
Terrestrial Ecotoxicity
The effects of demeton-S-methyl extend to terrestrial ecosystems, with particular concerns for avian species.
Demeton-S-methyl is recognized as being highly toxic to birds. agropages.comwikipedia.org The acute oral median lethal dose (LD50) for male Japanese quail (Coturnix japonica) is 50 mg/kg of body weight, and for females, it is 44 mg/kg. agropages.com Another source reports the LC50 for Japanese quail to be approximately 50 ppm in their diet, further confirming its high toxicity to this species. orst.edu The acute oral LD50 for canaries has been noted to be in the range of 10-50 mg/kg body weight. inchem.org
Table 4: Acute Oral Toxicity of Demeton-S-methyl to Birds
| Species | LD50 (mg/kg body weight) | LC50 (ppm in diet) |
| Japanese quail (Coturnix japonica), male | 50 agropages.com | ~50 orst.edu |
| Japanese quail (Coturnix japonica), female | 44 agropages.com | |
| Canary | 10 - 50 inchem.org |
LD50: The dose of a chemical which kills 50% of a sample population. LC50: The concentration of a chemical which kills 50% of a sample population.
Toxicity to Soil Organisms (e.g., earthworms, nematodes)
This compound, as a metabolite of the systemic insecticide Demeton-S-methyl, can impact soil-dwelling organisms. The toxicity of the parent compound to earthworms (Eisenia foetida) has been reported, although with some variation in the data. One source indicates a median lethal concentration (LC50) of 60 mg/kg of soil. inchem.org Another study reports a higher LC50 value of 250 mg/kg of dry soil for the same species. agropages.com For this compound specifically, it has been noted for not causing cholinesterase inhibition in earthworms. researchgate.net
The toxicity of this compound has also been considered in the context of nematodes. The free-living nematode Caenorhabditis elegans is a common model organism for such ecotoxicological studies. researchgate.net Research comparing the toxicity of various organophosphates found that this compound exhibited lower toxicity in C. elegans than what has been observed in mammalian models. uga.edu This difference is potentially due to the specific metabolic pathways in the nematode, which may involve oxidation and hydrolysis of the compound's thioester bond. uga.edu
Table 1: Acute Toxicity of Demeton-S-methyl to Earthworms (Eisenia foetida)
| Parameter | Value | Source |
|---|---|---|
| LC50 | 60 mg/kg soil | inchem.org |
| LC50 | 250 mg/kg dry soil | agropages.com |
Application of Nematodes as Bioindicators in Soil Ecotoxicology
Nematodes are recognized as valuable bioindicators for assessing soil condition and the impact of pollutants. researchgate.netnih.gov As one of the most abundant groups of soil animals, they play a crucial role in the soil food web and in maintaining soil quality. researchgate.netnih.gov Their community structure, abundance, and diversity can serve as sensitive indicators of environmental stress caused by chemical contaminants and other disturbances. nih.govnih.gov
In ecotoxicological studies, analyses of nematode communities can be approached from functional or ecological perspectives. nih.gov This includes grouping species by their feeding habits or calculating indices like the Maturity Index, which reflects their ecological strategy. nih.gov Such indices have been shown to correlate negatively with the concentration of heavy metals, demonstrating their sensitivity to soil ecosystem disturbance. nih.gov The use of nematodes in laboratory toxicity tests is also well-established and offers sensitivity comparable to tests with other soil organisms like earthworms and springtails, often with the advantage of being less demanding in terms of time and space. researchgate.netnih.gov
Sublethal Endpoints in Toxicity Testing (e.g., feeding, biomarkers)
Invertebrate toxicity testing often employs sublethal endpoints, which can provide more sensitive measures of a toxicant's effect than mortality alone. nih.govnih.gov For nematodes like C. elegans, a variety of sublethal endpoints have been developed and are used to characterize chemical toxicity. researchgate.netresearchgate.net These include physiological and behavioral measures such as growth, reproduction, movement (e.g., head thrash frequency, body bend frequency), and feeding behavior. plos.orgnih.gov
Biomarkers are also a key component of sublethal toxicity assessment. nih.gov Enzymatic endpoints, such as the activity of acetylcholinesterase (AChE) and superoxide (B77818) dismutase (SOD), can indicate specific mechanisms of toxicity. plos.orgnih.gov For instance, AChE is a target for organophosphate pesticides, and its inhibition is a classic indicator of exposure. plos.org Studies have shown a good concentration-response relationship between various toxicants and these sublethal endpoints in C. elegans. plos.org When considering factors like simplicity, accuracy, and cost, feeding behavior has been suggested as a particularly ideal sublethal toxicity endpoint for certain classes of chemicals. plos.orgnih.gov
Toxicity to Beneficial Insects (e.g., honeybees)
The parent compound, Demeton-S-methyl, is known to be highly toxic to honeybees (Apis mellifera). herts.ac.uk As a systemic insecticide, it can be translocated to all parts of a treated plant, including the pollen and nectar. ufl.edu This creates a route of exposure for bees and other pollinators. ufl.edu
Dermal Toxicity and Sensitization Studies
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals includes a hazard statement for this compound as "Harmful in contact with skin". nih.gov This aligns with the findings of the sensitization study.
Table 2: Skin Sensitization Study of this compound in Guinea Pigs (Buehler Test)
| Test Phase | Concentration Used | Positive Reactions (Treated Group) | Positive Reactions (Control Group) | Outcome | Source |
|---|---|---|---|---|---|
| First Challenge | 5% | 6/12 | 0/12 | Indicates skin-sensitizing potential | inchem.org |
| Second Challenge | 0.5% | 7/12 | 2/12 | Indicates skin-sensitizing potential | inchem.org |
Regulatory Science and Risk Assessment Implications
Regulatory Status and Obsoletion Trends of Demeton-S-methyl Sulfone and its Precursors
The use of Demeton-S-methyl and its precursors has been largely discontinued globally due to high toxicity. wikipedia.org Demeton-S-methyl is classified as a highly toxic substance by the World Health Organization (WHO) and is banned from agricultural use worldwide. wikipedia.orghpc-standards.com In the United States, it is no longer registered for use as a pesticide. orst.edu Similarly, it is not approved for use in Great Britain or the European Union. herts.ac.ukherts.ac.uk Consequently, both Demeton-S-methyl and its metabolite, this compound, are considered obsolete, though they may still be available in some countries. herts.ac.ukherts.ac.ukherts.ac.uk
The precursor, demeton, a mixture of demeton-S and demeton-O, is also largely obsolete due to its high toxicity to humans. wikipedia.org The regulatory actions leading to the prohibition of these organophosphate insecticides stem from concerns over their potential for harm to human health and the environment.
Regulatory Status of Demeton Compounds
| Compound | United States | European Union | Great Britain | Global Status (WHO) |
|---|---|---|---|---|
| Demeton-S-methyl | Not Registered orst.edu | Not Approved herts.ac.uk | Not Approved herts.ac.uk | Banned for agricultural use wikipedia.orghpc-standards.com |
| This compound | Not Registered | Not Approved herts.ac.ukherts.ac.uk | Not Approved herts.ac.ukherts.ac.uk | Considered obsolete herts.ac.ukherts.ac.uk |
| Demeton | Obsolete | Obsolete | Obsolete | Obsolete wikipedia.org |
Acceptable Daily Intake (ADI) and Maximum Residue Limits (MRLs) Considerations
To protect consumers, regulatory bodies establish health-based guidance values such as the Acceptable Daily Intake (ADI) and Maximum Residue Limits (MRLs) for pesticides in food. For the demeton family of compounds, these values are typically grouped together.
The Joint FAO/WHO Meeting on Pesticide Residues (JMPR) has recommended a group ADI of 0.0003 mg/kg of body weight for the sum of demeton-S-methyl, its metabolite oxydemeton-methyl (B133069), and this compound. wikipedia.orgorst.eduinchem.org This composite value reflects the common metabolic pathway and the practicalities of residue analysis.
MRLs, which are the highest level of a pesticide residue that is legally tolerated in or on food or feed when pesticides are applied correctly, are also established for the combined residues. For instance, China's national food safety standard (GB 2763-2016) defines the residue for MRLs for oxydemeton-methyl as the sum of demeton-S-methyl, oxydemeton-methyl, and demeton-S-methylsulphon. usda.gov The FAO/WHO has previously recommended MRLs ranging from 0.01 to 1 mg/kg for various commodities, with the residue definition encompassing all three compounds. inchem.org
Health-Based Guidance Values for Demeton Compounds
| Parameter | Value | Residue Definition | Issuing Body |
|---|---|---|---|
| Acceptable Daily Intake (ADI) | 0.0003 mg/kg bw | Sum of demeton-S-methyl, oxydemeton-methyl, and this compound orst.eduinchem.org | JMPR (FAO/WHO) wikipedia.org |
| Maximum Residue Limits (MRLs) | 0.01 - 1 mg/kg (varies by commodity) | Sum of demeton-S-methyl, oxydemeton-methyl, and this compound inchem.org | FAO/WHO inchem.org |
| Chinese MRL Standard | Varies by food category | Sum of demeton-S-methyl, oxydemeton-methyl and demeton-S-methylsulphon, expressed as oxydemeton-methyl usda.gov | Chinese National Health and Family Planning Commission, et al. usda.gov |
Environmental Risk Assessment Frameworks
Environmental risk assessments for pesticides like this compound evaluate the potential adverse effects on ecosystems. This involves integrating data on the chemical's environmental fate and its toxicity to various organisms.
The environmental behavior of the parent compound, Demeton-S-methyl, informs the risk assessment of its sulfone metabolite. Demeton-S-methyl is known to be non-persistent in the environment. wikipedia.org It breaks down rapidly in soil, with one study noting a half-life of approximately 5 hours in non-sterile soil, and it also hydrolyzes quickly, especially in alkaline conditions. inchem.org In plants, the metabolic process involves the oxidation of the thioethyl group, first forming the sulfoxide (B87167) (oxydemeton-methyl) and subsequently the sulfone (this compound). nih.gov
Despite its rapid degradation, Demeton-S-methyl exhibits high acute toxicity to birds, fish, and particularly aquatic invertebrates. wikipedia.org A significant challenge in the risk assessment of this compound is the scarcity of specific data on its own environmental fate and ecotoxicology. herts.ac.ukherts.ac.ukherts.ac.uk This lack of data necessitates a reliance on information from the parent compound and conservative assessment approaches.
To protect aquatic ecosystems, guideline values for pesticides in water are developed. However, a lack of comprehensive data often leads to the establishment of interim or trigger values. For Demeton-S-methyl, Australia and New Zealand have set an indicative interim working level, or low-reliability trigger value, of 4 µg/L for freshwater, which is also provisionally applied to marine environments due to the absence of specific marine data.
The development of more definitive water quality standards is hampered by the lack of data on the chronic toxicity of Demeton-S-methyl to fish and its behavior in aquatic sediments. inchem.org This data gap makes it difficult to fully assess the long-term risks to aquatic organisms. inchem.org In contrast, some jurisdictions like the European Union have general standards for drinking water, which stipulate a maximum concentration of 0.1 µg/L for any single pesticide. wur.nl
Challenges in Compliance and Enforcement due to Metabolite Classification
The classification of this compound as a metabolite of Demeton-S-methyl presents unique challenges for regulatory compliance and enforcement. A primary issue is that residue definitions for MRLs typically group the parent compound with its key metabolites, including the sulfoxide and sulfone. inchem.orgusda.govfao.org
Analytically, this is often addressed by methods that oxidize all related residues to the sulfone form before measurement by gas chromatography. inchem.org While this approach simplifies the quantification of total residues, it makes it impossible to distinguish the concentration of the parent compound from its metabolites. This complicates risk assessment, as the individual toxicological profiles of each compound are not separately considered in the final measurement. Consequently, determining compliance with regulations and understanding the specific source of a residue finding can be challenging.
Future Research Directives for Safer Alternatives and Environmental Monitoring
Given the toxicity and subsequent regulation of Demeton-S-methyl and its derivatives, future efforts are directed towards safer pest control methods and more robust environmental monitoring. A primary directive is the adoption of alternative chemical products that have a lower inherent risk of environmental contamination. nih.gov
For the remaining legacy contamination and to ensure compliance with existing regulations, regular and accurate environmental monitoring is crucial. hpc-standards.com This requires the use of high-purity analytical reference materials to ensure the reliability of residue measurements in food and environmental samples. hpc-standards.comhpc-standards.com
Key areas for future research include:
Environmental Fate of the Sulfone: Specific studies on the persistence, degradation, and mobility of this compound in soil and water are needed, as very little data currently exists. herts.ac.ukherts.ac.uk
Aquatic Ecotoxicology: Research into the chronic toxicity of both Demeton-S-methyl and its sulfone metabolite to aquatic organisms, including sediment-dwelling invertebrates, is necessary to refine environmental risk assessments and establish more robust water quality standards. inchem.org
Development of Safer Alternatives: Continued research and development of effective pesticides with more favorable environmental and toxicological profiles are essential to replace highly toxic organophosphates.
Q & A
Basic Research Questions
Analytical Methods for Detection and Quantification Q: What analytical methodologies are recommended for detecting and quantifying Demeton-S-methyl sulfone in environmental or biological matrices? A: Liquid chromatography-tandem mass spectrometry (LC/MS/MS) is the gold standard due to its sensitivity and specificity. Use optimized parameters such as precursor ion m/z 263.0 and product ions m/z 109.1/169.0 for targeted detection. Include isotope-labeled internal standards (e.g., deuterated analogs) to correct for matrix effects . For structural confirmation, pair LC/MS/MS with electron ionization mass spectrometry (EI-MS) to match fragmentation patterns against reference spectra from databases like NIST .
Structural and Physicochemical Properties Q: How can researchers confirm the structural identity of this compound? A: Cross-reference spectral data (e.g., EI-MS, IR, NMR) with authoritative databases such as NIST Chemistry WebBook. Key identifiers include molecular formula (C₈H₁₉O₅PS₂), CAS RN 2496-91-5, and IUPAC name O,O-diethyl S-[2-(ethylsulfonyl)ethyl] phosphorothioate. Validate using certified reference materials from accredited suppliers .
Synonyms and Database Search Strategies Q: What are the challenges in retrieving literature on this compound, and how can they be mitigated? A: The compound has multiple synonyms (e.g., Isosystox sulfone, Disulfoton oxon sulfone), leading to fragmented search results. Use Boolean operators (e.g., "this compound" OR "17040-19-6") in databases like PubMed or SciFinder. Include legacy terms (e.g., Thiol systox sulfone) for older studies .
Sample Preparation for Residue Analysis Q: What extraction techniques are effective for isolating this compound from complex matrices? A: Solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges provides high recovery rates in water and soil samples. For biological tissues, employ QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) with acetonitrile partitioning and dispersive SPE cleanup .
Toxicity Profile and Regulatory Thresholds Q: What are the established toxicological thresholds for this compound? A: Refer to joint FAO/WHO evaluations, which derive acceptable daily intake (ADI) values from rodent toxicokinetic data. For example, oral doses of 5 mg/kg in rats showed rapid absorption and sulfone metabolite accumulation in organs. Always cross-check with regional regulatory frameworks (e.g., EPA, EU Pesticides Database) .
Advanced Research Questions
Metabolic Pathways and Experimental Design Q: How can researchers elucidate the metabolic pathways of this compound in mammalian systems? A: Conduct in vivo studies with isotope-labeled compounds (e.g., ¹⁴C-labeled sulfone) in model organisms (e.g., Wistar rats). Collect time-course samples of blood, urine, and organs for LC/MS/MS analysis. Compare metabolite profiles with in vitro hepatic microsomal assays to identify phase I/II transformations .
Environmental Degradation and Persistence Q: What methodologies assess the environmental persistence of this compound in soil and water? A: Perform controlled aerobic/anaerobic degradation studies under varying pH and temperature conditions. Quantify half-lives using high-resolution mass spectrometry (HRMS). For photolysis studies, simulate solar radiation with xenon arc lamps and monitor degradation products via time-of-flight (TOF) MS .
Data Contradictions in Toxicity Studies Q: How should researchers address discrepancies in reported toxicity values across studies? A: Evaluate confounding variables such as purity of test substance (e.g., commercial vs. analytical-grade), species-specific metabolic differences, and exposure duration. Meta-analyses should apply weighting based on study quality (e.g., OECD guideline compliance) and statistical heterogeneity tests .
Interaction with Co-Contaminants Q: What experimental approaches are suitable for studying synergistic effects between this compound and other pesticides? A: Use factorial design experiments to test binary/ternary mixtures in cell-based assays (e.g., hepatocyte viability) or soil microcosms. Apply benchmark dose (BMD) modeling to quantify interaction thresholds. Include controls for additive vs. antagonistic effects .
Advanced Spectroscopic Characterization Q: How can researchers resolve ambiguities in spectral data for this compound? A: Combine complementary techniques:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
